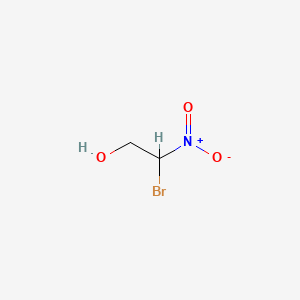

2-溴-2-硝基乙醇

描述

2-Bromo-2-nitroethanol is an organic compound with the molecular formula C2H4BrNO3 . It has an average mass of 169.962 Da and a monoisotopic mass of 168.937454 Da .

Synthesis Analysis

A highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols has been reported through a Henry reaction . The synthesis involves the use of an amino pyridine and Cu(OAc)2·H2O, followed by the addition of an aldehyde and bromonitromethane .Molecular Structure Analysis

The molecular structure of 2-Bromo-2-nitroethanol has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Nitro compounds like 2-Bromo-2-nitroethanol can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

2-Bromo-2-nitroethanol has a density of 2.0±0.1 g/cm3, a boiling point of 243.8±25.0 °C at 760 mmHg, and a flash point of 101.2±23.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学研究应用

Enantioselective Direct Synthesis

2-Bromo-2-nitroethanol is used in the catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction . This process involves the addition of bromonitromethane to aldehydes, resulting in the formation of bromonitroalkanols .

2. Use in Cosmetic Industry as a Preservative Bronopol, which is 2-bromo-2-nitropropane-1,3-diol, is used as a preservative in the cosmetic industry . Its main role in commercial products is to protect the cosmetic composition’s stability by inhibiting the development of micro-organisms .

Human Health Assessment

1,3-Propanediol, 2-bromo-2-nitro-, has been assessed for its impact on human health . This assessment was carried out by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) using the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework .

安全和危害

作用机制

Target of Action

The primary target of 2-Bromo-2-nitroethanol is believed to be thiol-containing dehydrogenase enzymes that are membrane-bound . These enzymes play a crucial role in various metabolic processes within the cell.

Mode of Action

2-Bromo-2-nitroethanol is proposed to generate biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, 2-Bromo-2-nitroethanol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .

Pharmacokinetics

It is known that the compound is highly soluble in water . After administration of a single oral dose to rats, over 60% of the administered dose was recovered from the urine during the first 12 hours after dosing . The bioavailability in rats after a single oral dose was estimated to be at least 75% .

Result of Action

The molecular and cellular effects of 2-Bromo-2-nitroethanol’s action are largely related to its antimicrobial properties. It is believed to cause inhibition of thiol-containing dehydrogenase enzymes, resulting in cell leakage and eventual collapse .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2-nitroethanol. It is moderately toxic to most fauna and flora, and is also moderately toxic if ingested . It is a recognized irritant . The compound is used mainly for non-food/feed purposes, including in air conditioning systems, humidifying systems, water cooling, and industrial processes .

属性

IUPAC Name |

2-bromo-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO3/c3-2(1-5)4(6)7/h2,5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGHUMVMTWCANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896850 | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-nitroethanol | |

CAS RN |

5437-60-5 | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-2-NITROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA22WV2B2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

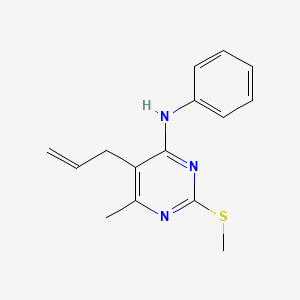

Feasible Synthetic Routes

Q & A

Q1: How does 2-bromo-2-nitroethanol degrade in an aqueous basic environment?

A1: Research has shown that 2-bromo-2-nitroethanol decomposes in aqueous base through four concurrent pathways. These pathways lead to the formation of various products, including tris(hydroxymethyl)nitromethane, glycolic acid, formic acid, methanol, and 2,2-dinitroethanol. [] Interestingly, this degradation also releases nitrite (NO2-) and bromide (Br-) ions, but not hypobromite (BrO-) ions. []

Q2: Is 2-bromo-2-nitroethanol toxic? How does its toxicity compare to other bronopol degradation products?

A2: Yes, 2-bromo-2-nitroethanol exhibits acute toxicity to the marine bacterium Vibrio fischeri. [] Studies using the Vibrio fischeri luminescence inhibition test revealed that it has an EC50 value of 4.21 mg/L. [] In comparison to other bronopol transformation products tested, 2-bromo-2-nitroethanol is more toxic than bronopol itself (EC50 = 19.19 mg/L), formaldehyde (EC50 = 51.44 mg/L), and 2-bromoethanol (EC50 > 5000 mg/L), but less toxic than bromonitromethane (EC50 = 3.01 mg/L). []

Q3: Can the presence of 2-bromo-2-nitroethanol and other bronopol degradation products impact the overall environmental risk of bronopol?

A3: Yes, research suggests that the transformation of bronopol into its degradation products, including 2-bromo-2-nitroethanol, could increase its overall ecological risk. [] Studies indicate that synergistic or partially additive toxic interactions can occur when 2-bromo-2-nitroethanol, bromonitromethane, and other bronopol transformation products are present alongside the parent compound. [] This highlights the importance of considering the toxicity of transformation products when assessing the ecological risk of bronopol and similar preservatives.

Q4: Has 2-bromo-2-nitroethanol been identified in any chemical reactions besides bronopol degradation?

A4: Yes, 2-bromo-2-nitroethanol has been identified as a key intermediate in the reaction of salicylaldehydes with bromonitromethane. [] This reaction, conducted in the presence of an inorganic base, leads to the formation of 2-nitrobenzo[b]furan derivatives. [] Specifically, 2-bromo-2-nitroethanol is formed when bromonitromethane reacts with the aldehyde group of salicylaldehydes. [] This intermediate then undergoes cyclization and dehydration to ultimately yield the 2-nitrobenzo[b]furan products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)

![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)

![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)